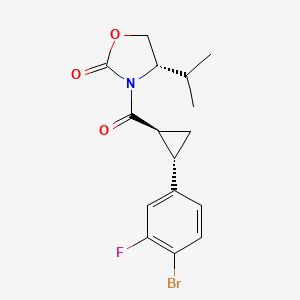
(S)-3-((1S,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonyl)-4-isopropyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-((1S,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonyl)-4-isopropyloxazolidin-2-one is a complex organic compound that features a cyclopropane ring, a bromofluorophenyl group, and an oxazolidinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((1S,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonyl)-4-isopropyloxazolidin-2-one typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diiodomethane and a zinc-copper couple are used to convert an alkene into a cyclopropane.
Introduction of the Bromofluorophenyl Group: This step might involve a Suzuki coupling reaction, where a bromofluorophenyl boronic acid is coupled with a cyclopropane derivative.
Formation of the Oxazolidinone Ring: This can be synthesized through a cyclization reaction involving an amino alcohol and a carbonyl compound.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromofluorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines, thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
In biological research, such compounds are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, compounds with similar structures are investigated for their potential as therapeutic agents, particularly in the treatment of diseases like cancer or bacterial infections.
Industry
In the industrial sector, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-((1S,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonyl)-4-isopropyloxazolidin-2-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include proteins involved in cell signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-((1S,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropane-1-carbonyl)-4-isopropyloxazolidin-2-one
- (S)-3-((1S,2S)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonyl)-4-isopropyloxazolidin-2-one
Uniqueness
The uniqueness of (S)-3-((1S,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonyl)-4-isopropyloxazolidin-2-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both bromine and fluorine atoms can enhance its binding affinity to certain biological targets and alter its metabolic stability.
Properties
Molecular Formula |
C16H17BrFNO3 |
|---|---|
Molecular Weight |
370.21 g/mol |
IUPAC Name |
(4S)-3-[(1S,2S)-2-(4-bromo-3-fluorophenyl)cyclopropanecarbonyl]-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H17BrFNO3/c1-8(2)14-7-22-16(21)19(14)15(20)11-6-10(11)9-3-4-12(17)13(18)5-9/h3-5,8,10-11,14H,6-7H2,1-2H3/t10-,11+,14-/m1/s1 |
InChI Key |
SCAXMPYPZZNCQH-UHIISALHSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=O)N1C(=O)[C@H]2C[C@@H]2C3=CC(=C(C=C3)Br)F |
Canonical SMILES |
CC(C)C1COC(=O)N1C(=O)C2CC2C3=CC(=C(C=C3)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















